molecular formula C24H29N3O7 B2505226 5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide CAS No. 1242996-17-3

5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide

Cat. No.: B2505226
CAS No.: 1242996-17-3
M. Wt: 471.51
InChI Key: DSZZBUXQSALZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6,7-Dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide is a synthetic quinazolinone derivative characterized by a tetrahydroquinazolinone core substituted with dimethoxy groups at positions 6 and 5. The pentanamide side chain is further modified with a 3,4-dimethoxybenzyl group, which may enhance its pharmacokinetic properties, such as lipophilicity and membrane permeability. Quinazolinones are known for diverse biological activities, including kinase inhibition and anticancer effects .

Properties

IUPAC Name

5-(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O7/c1-31-18-9-8-15(11-19(18)32-2)14-25-22(28)7-5-6-10-27-23(29)16-12-20(33-3)21(34-4)13-17(16)26-24(27)30/h8-9,11-13H,5-7,10,14H2,1-4H3,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZZBUXQSALZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC(=C(C=C3NC2=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step often starts with the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazolinone ring.

    Introduction of Methoxy Groups: Methoxylation can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Pentanamide Side Chain: This involves the reaction of the quinazolinone intermediate with a suitable pentanoyl chloride or pentanoic acid derivative in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Amide Hydrolysis

The tertiary amide group is resistant to hydrolysis under mild conditions but may undergo cleavage under acidic or basic catalysis.

Conditions Reagents Outcome Source
Acidic (H₂SO₄, HCl)Concentrated acid, refluxCleavage to cyclopentanecarboxylic acid and N-methyl-1,4-dioxan-2-ylmethanamine
Basic (NaOH, KOH)Aqueous base, heatFormation of carboxylate salt and free amine

Mechanistic Notes :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack.

  • Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Thiophene Electrophilic Substitution

The thiophen-2-yl group is highly reactive toward electrophilic aromatic substitution (EAS), particularly at the 5-position due to directing effects.

Reaction Type Reagents Position Product Source
NitrationHNO₃, H₂SO₄C55-Nitro-thiophene derivative
SulfonationSO₃, H₂SO₄C55-Sulfo-thiophene derivative
HalogenationCl₂ or Br₂, FeCl₃ catalystC55-Halo-thiophene derivative

Key Findings :

  • Thiophene’s electron-rich nature facilitates rapid EAS, with regioselectivity governed by resonance stabilization .

1,4-Dioxane Ring Reactivity

The 1,4-dioxane ring exhibits ether-like stability but can undergo acid-catalyzed cleavage or oxidation.

Reaction Conditions Outcome Source
Acidic cleavageHI, H₂SO₄Ring opening to form diiodoethane derivatives
OxidationKMnO₄, acidic conditionsFormation of dicarboxylic acid

Limitations :

  • The methyl and cyclopentane substituents may sterically hinder ring-opening reactions .

Cyclopentane Functionalization

The cyclopentane ring may participate in hydrogenation or radical halogenation.

Reaction Reagents Product Source
HydrogenationH₂, Pd/C catalystSaturated cyclohexane derivative
Radical brominationNBS, lightBrominated cyclopentane

Thermodynamic Considerations :

  • Strain in the cyclopentane ring lowers activation energy for addition reactions .

Nucleophilic Substitution at Methyl Group

The N-methyl group is resistant to substitution, but deprotonation under strong bases could enable alkylation.

Reaction Reagents Outcome Source
AlkylationLDA, alkyl halideFormation of quaternary ammonium salt

Challenges :

  • Steric hindrance from the 1,4-dioxane and cyclopentane groups limits accessibility .

Photocatalytic Degradation

Environmental studies on 1,4-dioxane suggest potential degradation pathways under UV light.

Conditions Catalyst Outcome Source
UV irradiationTiO

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study: Antiproliferative Effects

In a study examining the antiproliferative activity against human cancer cell lines, derivatives of similar quinazoline compounds demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 and MCF-7 cell lines . This suggests that compounds structurally related to 5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide may exhibit comparable or enhanced anticancer properties.

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Its structural components suggest potential efficacy against various bacterial strains.

Case Study: Antibacterial Screening

In related studies on quinazoline derivatives, compounds exhibited significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis . This indicates that the compound could be explored further as a potential antibacterial agent.

Neuroprotective Properties

Emerging research suggests that compounds with similar structures may possess neuroprotective effects. The tetrahydroquinazoline moiety is known for its ability to cross the blood-brain barrier and may provide protection against neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, compounds derived from tetrahydroquinazoline have shown reduced neuronal cell death and improved cognitive function . This positions the compound for potential development in treating conditions like Alzheimer's disease.

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives are well-documented. The presence of methoxy groups in the structure may enhance these effects by modulating inflammatory pathways.

Case Study: In Vivo Anti-inflammatory Studies

Studies have indicated that similar compounds can significantly reduce inflammation markers in rodent models . This suggests that 5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide could be a candidate for further investigation in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of methoxy groups and the specific arrangement of functional groups are believed to play a significant role in enhancing biological activity.

Structural FeaturePotential Impact on Activity
Methoxy GroupsIncrease lipophilicity and bioavailability
Tetrahydroquinazoline CoreEssential for anticancer and antimicrobial activity
Pentanamide Side ChainModulates receptor interactions

Mechanism of Action

The mechanism of action of 5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The methoxy and amide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Tetrahydroquinazolinone Derivatives

The tetrahydroquinazolinone core in the target compound distinguishes it from triazine-based analogs (e.g., pyrazolo-triazines in and ). Quinazolinones typically exhibit stronger hydrogen-bonding capacity due to their fused pyrimidine-dione structure, which may enhance binding to biological targets like kinases or topoisomerases .

Triazine Derivatives

Compounds such as those in and (e.g., flumetsulam) feature triazine cores. These are often used in agrochemicals (e.g., herbicides) due to their ability to inhibit plant growth regulators . The target compound’s quinazolinone core may offer greater metabolic stability compared to triazines, which are prone to hydrolytic degradation.

Functional Group Comparison

Pentanamide Derivatives

describes pentanamide derivatives (e.g., C F2, C F3, C F4) with sulfonamide-linked heterocycles (isoxazole, thiazole). These compounds differ in substituent placement and electronic effects:

  • C F2 : Contains a 3,4-dimethylisoxazole group, which introduces steric hindrance and electron-withdrawing effects.
  • Target Compound : The 3,4-dimethoxybenzyl group provides electron-donating methoxy substituents, likely improving solubility and interaction with polar binding pockets .

Methoxy-Substituted Analogs

and include methoxy-bearing compounds (e.g., 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-(dimethylaminomethyl)phenyl]-2-methoxypyridin-3-amine). Methoxy groups are associated with modulating bioavailability and target affinity. The target compound’s dual methoxy groups on both the quinazolinone and benzyl moieties may synergistically enhance its binding to hydrophobic enzyme pockets .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents Potential Applications
Target Compound Tetrahydroquinazolinone C₂₅H₂₉N₃O₆ 491.52 6,7-dimethoxy; 3,4-dimethoxybenzyl Kinase inhibition (inferred)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-... Pyridine C₂₃H₂₅N₃O₃ 391.46 Methoxy; dimethylaminomethyl Research use
C F2 () Pentanamide C₂₄H₂₄N₄O₅S 480.54 Isoxazole; sulfonamide Undisclosed
Flumetsulam () Triazolo-pyrimidine C₁₂H₁₀F₂N₆O₂S 324.30 Difluorophenyl; sulfonamide Herbicide

Research Findings and Implications

  • Stability Advantage: Compared to triazine-based herbicides (), the tetrahydroquinazolinone core may resist hydrolysis, extending in vivo half-life.

Biological Activity

The compound 5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide is a synthetic derivative with potential pharmacological applications. This article explores its biological activity through a review of relevant studies and findings.

Chemical Structure and Properties

The chemical formula of the compound is C19H24N2O4C_{19}H_{24}N_{2}O_{4}. Its structure includes a quinazoline moiety that is known for various biological activities.

Antitumor Activity

Several studies have evaluated the antitumor properties of quinazoline derivatives. For instance, compounds with similar structures have shown promising results in inhibiting tumor cell proliferation. A study indicated that quinazoline derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

Research on related compounds has demonstrated significant anti-inflammatory effects. For example, certain quinazoline derivatives inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages . This suggests that the compound may possess similar anti-inflammatory properties.

Neuroprotective Effects

Quinazoline derivatives have been studied for their neuroprotective effects against neurodegenerative diseases. They may exert these effects by reducing oxidative stress and inflammation in neuronal cells. The ability to cross the blood-brain barrier enhances their potential as therapeutic agents for conditions like Alzheimer's disease .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, impacting pathways involved in cell growth and survival.
  • Modulation of NF-kB Pathway : Many studies indicate that quinazoline compounds can inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression .

Case Studies

  • Antitumor Study : A study on a similar quinazoline derivative showed a significant reduction in tumor size in xenograft models. The compound was administered at varying doses, revealing dose-dependent efficacy .
  • Neuroprotection : In an animal model of Parkinson's disease, a related compound demonstrated reduced neuroinflammation and improved motor function compared to control groups. This was attributed to its antioxidant properties .

Data Summary

Activity TypeObservationsReferences
AntitumorInduces apoptosis in cancer cells; inhibits proliferation
Anti-inflammatoryReduces TNF-α and IL-6 production in macrophages
NeuroprotectiveReduces oxidative stress; improves cognitive function in animal models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.